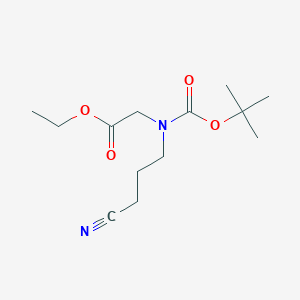

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate

説明

特性

IUPAC Name |

ethyl 2-[3-cyanopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)10-15(9-7-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXOHSKHDDTSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCCC#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the reaction of glycine, N-(3-cyanopropyl)-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

化学反応の分析

Types of Reactions

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

Scientific Research Applications

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate serves as a versatile building block in various scientific disciplines.

Chemistry: It is employed as an intermediate in synthesizing complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyanopropyl moiety allows for a range of chemical modifications and reactions.

Biology: The compound is used in studying biochemical pathways and enzyme interactions. While specific interactions are not detailed, its structural similarity to Boc-protected amino acids suggests its utility in peptide synthesis.

Medicine: Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is used in developing pharmaceuticals, particularly as a building block in synthesizing drug candidates.

Industry: It is utilized in producing various chemical products and materials.

Chemical Reactions

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate can undergo several types of chemical reactions:

- Oxidation: Involves the addition of oxygen or removal of hydrogen.

- Reduction: Involves the addition of hydrogen or removal of oxygen.

- Substitution: Involves replacing one atom or group of atoms with another.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary, often requiring controlled temperatures and specific solvents to ensure desired outcomes.

The compound exhibits potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various microorganisms:

- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae

- Fungi: Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes

The biological activity may stem from interactions with bacterial cell membranes or inhibition of essential enzymatic pathways. The cyanopropyl group could enhance lipophilicity, aiding in membrane penetration.

作用機序

The mechanism of action of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes, where the amine functionality needs to be preserved until a later stage .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, we compare it to three analogs (Table 1) and discuss key distinctions.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate (Target Compound) | 398491-57-1 | C₁₃H₂₂N₂O₄ | 270.32 | Boc-protected amine, cyano, ethyl ester |

| Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate | 258332-57-9 | C₁₂H₂₄N₂O₄ | 260.33 | Boc-protected amine, primary amine, ethyl ester |

| Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate | Not provided | C₁₄H₂₅NO₇ | 319.35 | Boc-protected amine, malonate ester |

| Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate | 189160-68-7 | C₁₀H₁₉NO₅ | 233.27 | Boc-protected amine, hydroxyl, methyl ester |

Functional Group Analysis

a) Cyano vs. Amine/Other Groups

- Target Compound: The 3-cyanopropyl group introduces a nitrile (-CN), enhancing electrophilicity and enabling reactions such as nucleophilic additions (e.g., with amines or thiols) or reductions to primary amines. This contrasts with Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate (CAS 258332-57-9), which has a primary amine group instead of a nitrile. The latter may exhibit higher nucleophilicity but requires protection during synthetic steps to prevent undesired side reactions .

- Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate features a malonate ester, enabling enolate formation for C–C bond-forming reactions. Its dual ester groups increase steric hindrance compared to the target compound’s single ethyl ester.

- Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate contains a hydroxyl group, which improves aqueous solubility but necessitates protection under anhydrous conditions.

b) Ester Group Variations

- The target compound’s ethyl ester (vs. methyl in the hydroxyl-containing analog) offers slower hydrolysis rates under basic conditions, enhancing stability in prolonged reactions. Methyl esters, while more volatile, are often preferred for facile cleavage in final deprotection steps .

生物活性

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate (CAS: 398491-57-1) is a compound that has garnered interest due to its potential biological activities. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a cyanopropyl moiety, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and data.

- Molecular Formula : C13H22N2O4

- Molecular Weight : 270.33 g/mol

- IUPAC Name : Ethyl N-(tert-butoxycarbonyl)-N-(3-cyanopropyl)glycinate

- Purity : Typically around 95% .

Antimicrobial Activity

A study conducted on a series of compounds similar to Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate demonstrated significant antibacterial and antifungal activity against various microorganisms. Notably, compounds with similar structures showed effectiveness against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.

- Fungi : Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes .

The biological activity of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymatic pathways. The presence of the cyanopropyl group could enhance lipophilicity, aiding in membrane penetration.

Case Studies

-

Synthesis and Testing :

- A study synthesized various derivatives of ethyl esters, including the compound , and evaluated their antimicrobial properties. The results indicated that modifications in the side chains significantly impacted the biological activity, suggesting that the cyanopropyl group might confer additional benefits in terms of efficacy .

-

Pharmacological Screening :

- In a pharmacological screening of compounds with similar backbone structures, Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate was found to exhibit moderate inhibition against specific cancer cell lines. The compound's structural features may play a crucial role in its interaction with cellular targets .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O4 |

| Molecular Weight | 270.33 g/mol |

| Purity | 95% |

| Antimicrobial Activity | Effective against several bacteria and fungi |

| Cancer Cell Line Inhibition | Moderate |

Q & A

Basic: What are the key spectroscopic techniques for characterizing Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate, and what critical spectral markers should be analyzed?

Answer:

- 1H NMR Spectroscopy : Focus on the tert-butoxycarbonyl (Boc) group’s characteristic singlet at ~1.4 ppm (9H) and the ethyl ester’s triplet (~1.2-1.4 ppm for CH3) and quartet (~4.1-4.3 ppm for CH2). The cyanopropyl group’s nitrile (CN) stretch appears at ~2200 cm⁻¹ in IR but is silent in NMR. The α-amino proton (adjacent to the ester) may appear as a multiplet between 3.2-3.8 ppm .

- LCMS/ESI-MS : Confirm molecular weight (260.33 g/mol) with [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns should include loss of the Boc group (-100 amu) and ethyl ester cleavage (-46 amu) .

- Chromatographic Purity : Use reverse-phase HPLC with C18 columns and UV detection at 210-220 nm to assess purity, referencing retention times against synthetic standards .

Basic: What synthetic routes are reported for Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate, and how can reaction yields be optimized?

Answer:

- Stepwise Protection : (1) React 3-cyanopropylamine with di-tert-butyl dicarbonate (Boc2O) in THF/water to form Boc-protected 3-cyanopropylamine. (2) Couple with ethyl bromoacetate using DIPEA in DMF at 0°C to 25°C.

- Yield Optimization :

- Reported Yield Range : 25-40%, depending on reaction scale and purification efficiency .

Advanced: How do researchers address discrepancies in synthetic yields for Boc-protected amino acid esters across different studies?

Answer:

- Root Cause Analysis :

- Side Reactions : Competing hydrolysis of the Boc group (e.g., in protic solvents) or ester cleavage under basic conditions. notes LiOH-induced ester hydrolysis during saponification, requiring pH control .

- Steric Hindrance : The cyanopropyl group may reduce nucleophilicity of the amine, necessitating longer reaction times or elevated temperatures.

- Mitigation Strategies :

- Use kinetic monitoring (TLC or LCMS) to terminate reactions at optimal conversion.

- Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloromethane) .

- Optimize stoichiometry: A 1.2:1 molar ratio of ethyl bromoacetate to Boc-3-cyanopropylamine reduces unreacted starting material .

Advanced: What methodological considerations ensure the stability of this compound during storage and experimental use?

Answer:

- Storage Conditions : Store at -20°C under inert gas (argon or nitrogen) to prevent moisture-induced Boc deprotection. Desiccate with silica gel to avoid ester hydrolysis .

- Handling Protocols :

- Avoid prolonged exposure to aqueous or basic conditions. For reactions in water, maintain pH < 8.

- Use freshly distilled solvents (THF, DCM) to eliminate peroxides or acids that degrade the Boc group .

- Stability Monitoring : Conduct periodic NMR or LCMS checks to detect decomposition (e.g., free amine formation at ~8-9 ppm in 1H NMR) .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

- Observed Side Reactions :

- Byproduct Identification : LCMS can detect ethyl 2-aminoacetate (m/z ~118) or tert-butyl 3-cyanopropylcarbamate (m/z ~185) .

Advanced: What role does this compound play in peptidomimetic drug development, and what assays evaluate its bioactivity?

Answer:

- Peptidomimetic Design : The Boc group mimics natural peptide backbones, while the cyanopropyl side chain enhances metabolic stability. Used in oxetanyl peptide analogs to improve pharmacokinetics .

- Bioactivity Assays :

- Enzyme Inhibition : Test against proteases (e.g., MMP-3) using fluorogenic substrates .

- Cellular Uptake : Radiolabel the compound and measure intracellular concentration via scintillation counting .

- Receptor Binding : Surface plasmon resonance (SPR) to assess affinity for targets like GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。